Cabazitaxel

Catalog No.
S548457
CAS No.
183133-96-2
M.F
C45H57NO14
M. Wt
835.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel

CAS Number

183133-96-2

Product Name

Cabazitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1

InChI Key

BMQGVNUXMIRLCK-OAGWZNDDSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana.

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

The exact mass of the compound Cabazitaxel is 835.37791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 761432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. It belongs to the ontological category of tetracyclic diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cabazitaxel (CAS: 183133-96-2) is a semi-synthetic, second-generation taxane derivative characterized by two methoxy groups at the 7 and 10 positions of the baccatin III ring. As a potent microtubule inhibitor, it is primarily procured for advanced oncology research, particularly in models of castration-resistant prostate cancer (CRPC). Unlike first-generation taxanes, cabazitaxel is specifically engineered to evade multidrug resistance (MDR) efflux pumps and possesses a significantly higher lipophilicity. These physiochemical properties make it a critical baseline compound for researchers developing novel lipid-based nanoparticles, polymeric micelles, and targeted drug delivery systems intended to overcome standard taxane resistance [1].

Substituting cabazitaxel with closely related generic taxanes, such as docetaxel or paclitaxel, fundamentally compromises experimental models involving multidrug resistance or central nervous system (CNS) targeting. Standard taxanes have a high affinity for the P-glycoprotein (P-gp) ATP-dependent efflux pump, leading to rapid cellular expulsion and failed efficacy in MDR tumor models. Furthermore, the lower lipophilicity of docetaxel restricts its ability to cross the blood-brain barrier (BBB) and alters its encapsulation efficiency in hydrophobic nanocarriers. Procurement of cabazitaxel is therefore mandatory when the research or formulation workflow requires a taxane payload capable of maintaining high intracellular concentrations despite P-gp overexpression, or when engineering neuro-oncology therapeutics [1].

P-glycoprotein (P-gp) Efflux Evasion in Multidrug-Resistant Models

When evaluating taxanes for multidrug-resistant (MDR) applications, cabazitaxel demonstrates a significantly lower affinity for the P-glycoprotein (P-gp) efflux pump compared to docetaxel. Quantitative binding assays reveal that cabazitaxel achieves maximum intracellular concentrations three to six times faster than docetaxel, resulting in superior retention in resistant cell lines[1].

Evidence DimensionP-gp binding affinity (Kd) and intracellular accumulation
Target Compound DataCabazitaxel (Kd ~ 7.5 µM; maximum intracellular concentration reached in 5 minutes; 2x accumulation in MDR cells)
Comparator Or BaselineDocetaxel (Kd ~ 1.7 µM; maximum concentration reached in 15-30 minutes)
Quantified Difference4.4-fold lower P-gp affinity and 2-fold higher intracellular accumulation in multidrug-resistant cells
Conditions[14C]-labeled and[3H]-azido-taxane accumulation assays in ABCB1(+) multidrug-resistant cell models

This confirms cabazitaxel as the necessary taxane choice for validating therapeutics in heavily pretreated or docetaxel-resistant tumor models where standard payloads are actively effluxed.

Lipophilicity-Driven Formulation Compatibility and Cellular Uptake

For formulation scientists, the lipophilicity of the active pharmaceutical ingredient dictates carrier compatibility. Cabazitaxel's structural modifications yield a higher partition coefficient (LogP) than docetaxel, which directly translates to accelerated cellular uptake and distinct encapsulation parameters in hydrophobic matrices[1].

Evidence DimensionPartition coefficient (LogP) and cellular uptake rate
Target Compound DataCabazitaxel (LogP 3.9; achieves 25 mmol/L intracellular concentration in 1 hour)
Comparator Or BaselineDocetaxel (LogP 3.2; requires 10 hours to achieve 25 mmol/L)
Quantified Difference10-fold faster cellular uptake driven by a significantly higher LogP
ConditionsIn vitro cellular uptake assays in non-P-gp overexpressing cell lines

The higher lipophilicity dictates distinct formulation requirements, making cabazitaxel highly suitable for encapsulation in hydrophobic lipid nanoparticles and polymeric micelles.

Blood-Brain Barrier (BBB) Penetration for Neuro-Oncology

In neuro-oncology drug development, the ability of a payload to cross the blood-brain barrier (BBB) is a primary selection criterion. Cabazitaxel significantly outperforms docetaxel in orthotopic brain tumor models, providing a measurable extension in survival due to its enhanced CNS penetrance [1].

Evidence DimensionIn vivo mean survival in orthotopic brain tumor models
Target Compound DataCabazitaxel (Mean survival: 34.1 days)
Comparator Or BaselineDocetaxel (Mean survival: 22.0 days) and Vehicle (14.5 days)
Quantified Difference55% extension in mean survival compared to docetaxel in CNS tumor models
ConditionsSystemic administration in mice with orthotopic pediatric patient-derived tumor xenografts (ATRT-310FH)

This validates cabazitaxel as the preferred, highly penetrative taxane payload for neuro-oncology research and CNS-targeted drug delivery systems.

Development of Therapies for Multidrug-Resistant (MDR) Solid Tumors

Directly utilizes cabazitaxel's low P-gp affinity to establish baselines and test novel conjugates in docetaxel-refractory models, particularly castration-resistant prostate cancer (CRPC) [1].

Engineering Highly Lipophilic Nanomedicines

Leverages the compound's high LogP (3.9) for optimized encapsulation efficiency in lipid-based nanoparticles, liposomes, and polymeric micelles where standard taxanes exhibit poor loading or stability[2].

Neuro-Oncology and CNS-Targeted Drug Delivery Research

Capitalizes on cabazitaxel's ability to cross the blood-brain barrier, serving as the active payload of choice for orthotopic glioblastoma and brain metastases models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

835.37790549 Da

Monoisotopic Mass

835.37790549 Da

Heavy Atom Count

60

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51F690397J

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (40%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (60%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (60%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cabazitaxel is indicated, in combination with [prednisone], for the treatment of patients with metastatic castration-resistant prostate cancer previously treated with a [docetaxel]-containing treatment regimen. In Europe and Canada, it can also be used in combination with [prednisolone].
Treatment of patients with hormone refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Jevtana in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone-refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Treatment of prostate cance

Livertox Summary

Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Cabazitaxel
US Brand Name(s): Jevtana
FDA Approval: Yes
Cabazitaxel is approved to be used with prednisone to treat: Prostate cancer that has metastasized (spread to other parts of the body) in men whose cancer is castration resistant (has not responded to treatments that lower testosterone levels) and who have already been treated with chemotherapy that included docetaxel.
Cabazitaxel is also being studied in the treatment of other types of cancer.

Pharmacology

Cabaitaxel has anti-tumour properties and is effective against docetaxel-sensitive and -insensitive tumours.
Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

ATC Code

L01CD
L01CD04
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CD - Taxanes
L01CD04 - Cabazitaxel

Mechanism of Action

Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

183133-96-2

Absorption Distribution and Excretion

Based on the population pharmacokinetic analysis, after an intravenous dose of cabazitaxel 25 mg/m2 every three weeks, the mean Cmax in patients with metastatic prostate cancer was 226 ng/mL (CV 107%) and was reached at the end of the one-hour infusion (Tmax). The mean AUC in patients with metastatic prostate cancer was 991 ng x h/mL (CV 34%). No major deviation from the dose proportionality was observed from 10 to 30 mg/m2 in patients with advanced solid tumours.
After a one-hour intravenous infusion [14C]-cabazitaxel 25 mg/m2, approximately 80% of the administered dose was eliminated within two weeks. Cabazitaxel is mainly excreted in the feces as numerous metabolites (76% of the dose), while renal excretion of cabazitaxel and metabolites account for 3.7% of the dose (2.3% as unchanged drug in urine). Around 20 metabolites of cabazitaxel are excreted into human urine and feces.
Steady-state volume of distribution (Vss) was 4,864 L (2,643 L/m2 for a patient with a median BSA of 1.84 m2).
Based on the population pharmacokinetic analysis, cabazitaxel has a plasma clearance of 48.5 L/h (CV 39%; 26.4 L/h/m2 for a patient with a median BSA of 1.84 m2) in patients with metastatic prostate cancer.

Metabolism Metabolites

More than 95% of cabazitaxel is extensively metabolized in the liver. CYP3A4 and CYP3A5 are responsible for 80% to 90% of drug metabolism, while CYP2C8 is involved to a lesser extent. While cabazitaxel is the main circulating moiety in human plasma, seven metabolites have been detected in plasma, including three active metabolites arising from O-demethylation - [docetaxel], RPR112698, and RPR123142. The main metabolite accounts for 5% of total cabazitaxel exposure.

Wikipedia

Cabazitaxel

Biological Half Life

Following a one-hour intravenous infusion, plasma concentrations of cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Abidi A. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects. J Pharmacol Pharmacother. 2013 Oct;4(4):230-237. Review. PubMed PMID: 24250198; PubMed Central PMCID: PMC3825997.
2: Kearns B, Lloyd Jones M, Stevenson M, Littlewood C. Cabazitaxel for the second-line treatment of metastatic hormone-refractory prostate cancer: a NICE single technology appraisal. Pharmacoeconomics. 2013 Jun;31(6):479-88. doi: 10.1007/s40273-013-0050-9. Review. PubMed PMID: 23580356.
3: Keating GM. Cabazitaxel: a guide to its use in hormone-refractory metastatic prostate cancer. Drugs Aging. 2013 May;30(5):359-65. doi: 10.1007/s40266-013-0078-8. Review. PubMed PMID: 23532557.
4: Cheetham P, Petrylak DP. Tubulin-targeted agents including docetaxel and cabazitaxel. Cancer J. 2013 Jan-Feb;19(1):59-65. doi: 10.1097/PPO.0b013e3182828d38. Review. PubMed PMID: 23337758.
5: Yap TA, Pezaro CJ, de Bono JS. Cabazitaxel in metastatic castration-resistant prostate cancer. Expert Rev Anticancer Ther. 2012 Sep;12(9):1129-36. doi: 10.1586/era.12.88. Review. PubMed PMID: 23098113.
6: Malhotra M, Dhingra R, Sharma T, Deep A, Narasimhan B, Phogat P, Sharma PC. Cabazitaxel: a novel drug for hormone-refractory prostate cancer. Mini Rev Med Chem. 2013 May 1;13(6):915-20. Review. PubMed PMID: 22950608.
7: Doyle-Lindrud S. Managing side effects of the novel taxane cabazitaxel in castrate-resistant prostate cancer. Clin J Oncol Nurs. 2012 Jun 1;16(3):286-91. doi: 10.1188/12.CJON.286-291. Review. PubMed PMID: 22641321.
8: Pean E, Demolis P, Moreau A, Hemmings RJ, O'Connor D, Brown D, Shepard T, Abadie E, Pignatti F. The European Medicines Agency review of cabazitaxel (Jevtana®) for the treatment of hormone-refractory metastatic prostate cancer: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2012;17(4):543-9. doi: 10.1634/theoncologist.2011-0364. Epub 2012 Apr 3. Review. PubMed PMID: 22477727; PubMed Central PMCID: PMC3336839.
9: Villanueva C, Bazan F, Kim S, Demarchi M, Chaigneau L, Thiery-Vuillemin A, Nguyen T, Cals L, Dobi E, Pivot X. Cabazitaxel: a novel microtubule inhibitor. Drugs. 2011 Jul 9;71(10):1251-8. doi: 10.2165/11591390-000000000-00000. Review. Erratum in: Drugs. 2011 Sep 10;71(13):1720. PubMed PMID: 21770474.
10: Paller CJ, Antonarakis ES. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer. Drug Des Devel Ther. 2011 Mar 10;5:117-24. doi: 10.2147/DDDT.S13029. Review. Erratum in: Drug Des Devel Ther. 2011;5:183. PubMed PMID: 21448449; PubMed Central PMCID: PMC3063116.

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